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Compound of Interest

Compound Name: Decanenitrile

Cat. No.: B1670064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for

decanenitrile, a long-chain aliphatic nitrile. The document details the characteristic signals

observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H

and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data

are also provided, offering a complete resource for the characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

decanenitrile.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Intensity

~2925 C-H stretch (asymmetric, CH₂) Strong

~2855 C-H stretch (symmetric, CH₂) Strong

~2247 C≡N stretch Medium, Sharp

~1465 C-H bend (CH₂) Medium
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Note: The exact peak positions may vary slightly depending on the experimental conditions and

the physical state of the sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift
(δ) (ppm)

Multiplicity Integration Assignment
Coupling
Constant (J)
(Hz)

~2.32 t 2H -CH₂-CN (C2) ~7.0

~1.65 quintet 2H
-CH₂-CH₂-CN

(C3)
~7.5

~1.45 m 2H
-CH₂-CH₂-CH₂-

CN (C4)
-

~1.28 m 10H -(CH₂)₅- -

~0.88 t 3H -CH₃ (C10) ~6.8

Note: Spectra acquired in CDCl₃ at a standard operating frequency. Chemical shifts are

referenced to TMS (0 ppm). The multiplets for the central methylene groups often overlap.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ) (ppm) Assignment

~119.8 C≡N (C1)

~31.8 C9

~29.3 C5, C6, C7

~29.1 C8

~28.8 C4

~25.3 C3

~22.6 C10

~17.1 -CH₂-CN (C2)

~14.1 -CH₃ (C11)

Note: Spectra acquired in CDCl₃. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (Electron Ionization)
m/z Relative Intensity (%) Proposed Fragment

41 99.9 [C₃H₅]⁺

96 78.3 [C₇H₁₂]⁺

82 73.8 [C₆H₁₀]⁺

83 70.3 [C₆H₁₁]⁺

43 69.1 [C₃H₇]⁺

Note: The molecular ion peak (M⁺) at m/z 153 is often of low abundance or absent in the

electron ionization mass spectrum of long-chain nitriles due to facile fragmentation.[1][2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid decanenitrile to identify the characteristic

functional group vibrations.

Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate

(DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation: Decanenitrile, being a clear liquid at room temperature, is analyzed as a

neat thin film.[3] A drop of the liquid is placed between two sodium chloride (NaCl) or potassium

bromide (KBr) salt plates. The plates are gently pressed together to form a thin, uniform film.

Data Acquisition:

A background spectrum of the empty salt plates is recorded to subtract atmospheric and

instrumental interferences.

The prepared sample is placed in the spectrometer's sample holder.

The spectrum is acquired over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of decanenitrile to determine its chemical

structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Approximately 10-20 mg of decanenitrile is dissolved in ~0.6 mL of deuterated chloroform

(CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0 ppm).
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The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse experiment.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: ~16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

¹³C NMR Data Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: ~240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (or more, as the ¹³C nucleus is less sensitive).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of decanenitrile.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: A dilute solution of decanenitrile is prepared in a volatile organic solvent

such as dichloromethane or hexane (e.g., 1 mg/mL).

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: 5 minutes at 250 °C.

Injection Volume: 1 µL (split or splitless injection can be used depending on the

concentration).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 35-300.

Scan Speed: ~2 scans/second.

Visualizations
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The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide, as well as a typical experimental workflow.
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Caption: Relationship between spectroscopic techniques and the structural information they

provide for decanenitrile.
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Caption: A generalized experimental workflow for the spectroscopic analysis of decanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of Decanenitrile: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670064#spectral-data-for-decanenitrile-ir-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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